Ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC18719232
Molecular Formula: C11H16N4O2S
Molecular Weight: 268.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4O2S |
|---|---|
| Molecular Weight | 268.34 g/mol |
| IUPAC Name | ethyl 2-methylsulfanyl-4-(2-propan-2-ylidenehydrazinyl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C11H16N4O2S/c1-5-17-10(16)8-6-12-11(18-4)13-9(8)15-14-7(2)3/h6H,5H2,1-4H3,(H,12,13,15) |
| Standard InChI Key | DCWQXVRZAZPATL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1NN=C(C)C)SC |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The compound’s structure centers on a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. At position 2, a methylthio group () is attached, while position 4 features a 2-(propan-2-ylidene)hydrazinyl moiety (). The carboxylate ester at position 5 () enhances solubility and modulates electronic properties.
Table 1: Key Structural Features and Bond Characteristics
Crystallographic and Spectroscopic Insights
While direct crystallographic data for this compound is limited, related pyrimidine derivatives exhibit planar ring systems with bond lengths consistent with aromaticity. For example, the C=O bond in analogous esters measures ~1.20 Å, confirming double-bond character . Nuclear magnetic resonance (NMR) spectra of similar hydrazinyl pyrimidines reveal distinct signals for the hydrazine NH protons (δ 5.16 ppm) and methylthio groups (δ 2.30 ppm) .
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis of ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate typically proceeds through three stages:
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Pyrimidine Ring Formation: Condensation of thiourea with α,β-unsaturated carbonyl compounds under acidic conditions .
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Methylthio Introduction: Nucleophilic substitution at C2 using methanethiol or methylthio precursors.
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Hydrazine Functionalization: Reaction with isopropylidene hydrazine to install the hydrazinyl group.
Critical Reaction Parameters
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Temperature: Reflux conditions (70–80°C) are often required for cyclization .
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Solvent: Ethanol or dimethylformamide (DMF) balances reactivity and solubility .
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Catalysis: HCl or Lewis acids (e.g., ZnCl) accelerate intermediate steps .
Biological and Medicinal Applications
Antimicrobial Activity
Hydrazinyl pyrimidines exhibit broad-spectrum antimicrobial effects. In vitro studies on analogous compounds show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin . The hydrazine moiety likely disrupts bacterial cell wall synthesis via metal chelation .
Metal Complexation and Catalysis
The hydrazinyl group acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Ni(II). These complexes demonstrate enhanced catalytic activity in oxidation reactions, achieving turnover frequencies (TOFs) up to 1,200 h in alkene epoxidation .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Key Pyrimidine Derivatives
| Compound Name | Structural Differences | Bioactivity Profile |
|---|---|---|
| Ethyl 2-hydrazinylpyrimidine-5-carboxylate | Lacks methylthio and isopropylidene groups | Moderate antimicrobial activity (MIC 64 µg/mL) |
| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | Hydroxy vs. hydrazinyl substitution | Antifungal properties (IC 12 µM) |
| 4-Amino-1,3-thiazole | Thiazole ring instead of pyrimidine | Antiviral activity against HSV-1 |
The dual substitution pattern in ethyl 2-(methylthio)-4-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylate confers superior chelation capacity and metabolic stability compared to simpler analogs.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in kinase inhibition using X-ray crystallography .
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Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents to optimize potency and reduce toxicity.
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In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection and cancer .
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